Cas no 1270544-20-1 (2-(4-ethoxyphenyl)azetidine)

2-(4-ethoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- Azetidine, 2-(4-ethoxyphenyl)-
- 2-(4-Ethoxyphenyl)azetidine
- 1270544-20-1
- EN300-1854648
- CS-0299442
- AKOS006345359
- 2-(4-ethoxyphenyl)azetidine
-
- インチ: 1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
- InChIKey: YHMSQYDKKZXTHJ-UHFFFAOYSA-N
- ほほえんだ: N1CCC1C1=CC=C(OCC)C=C1
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.032±0.06 g/cm3(Predicted)
- ふってん: 280.4±33.0 °C(Predicted)
- 酸性度係数(pKa): 10.63±0.40(Predicted)
2-(4-ethoxyphenyl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854648-0.05g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1854648-5.0g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1854648-5g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1854648-10g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1854648-1g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 1g |
$842.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370112-500mg |
2-(4-Ethoxyphenyl)azetidine |
1270544-20-1 | 98% | 500mg |
¥28566.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370112-100mg |
2-(4-Ethoxyphenyl)azetidine |
1270544-20-1 | 98% | 100mg |
¥26179.00 | 2024-08-09 | |
Enamine | EN300-1854648-1.0g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1854648-0.1g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1854648-0.25g |
2-(4-ethoxyphenyl)azetidine |
1270544-20-1 | 0.25g |
$774.0 | 2023-09-18 |
2-(4-ethoxyphenyl)azetidine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
2-(4-ethoxyphenyl)azetidineに関する追加情報
Compound CAS No. 1270544-20-1: 2-(4-Ethoxyphenyl)Azetidine
The compound with CAS No. 1270544-20-1, commonly referred to as 2-(4-ethoxyphenyl)azetidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the ethoxyphenyl group at the 4-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and biological studies.
Recent studies have highlighted the potential of azetidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The structural versatility of this compound allows for extensive modifications, enabling researchers to explore its applications in diverse therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy.
The synthesis of 2-(4-ethoxyphenyl)azetidine typically involves a combination of nucleophilic substitution and cyclization reactions. Researchers have optimized these processes to achieve high yields and excellent stereochemical control, which are critical for downstream applications in medicinal chemistry. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethoxyphenyl group onto the azetidine ring, followed by selective functionalization to generate bioactive analogs.
In addition to its role in drug discovery, this compound has also been utilized as a building block in the construction of more complex molecular architectures. For example, it has been employed in the synthesis of macrocyclic compounds and peptide mimetics, which are important for studying molecular recognition and designing novel therapeutic agents. Its ability to participate in both covalent and non-covalent interactions makes it a valuable tool for exploring supramolecular chemistry.
From an analytical standpoint, the characterization of CAS No. 1270544-20-1 has been carried out using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These studies have provided detailed insights into its molecular structure, purity, and stability under various conditions. Furthermore, computational modeling approaches have been used to predict its physicochemical properties and pharmacokinetic profiles, aiding in its rational design for therapeutic applications.
Looking ahead, the continued exploration of this compound's properties is expected to yield new insights into its potential applications across multiple disciplines. Its unique combination of structural features and reactivity makes it a promising candidate for further research in areas such as chemical biology, materials science, and green chemistry.
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